molecular formula C11H13BN2O5 B12056621 1-(2-methoxypyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione CAS No. 1356823-20-5

1-(2-methoxypyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione

Cat. No.: B12056621
CAS No.: 1356823-20-5
M. Wt: 264.04 g/mol
InChI Key: BZDUXFKYSALIDL-UHFFFAOYSA-N
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Description

1-(2-methoxypyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[330]octane-3,7-dione is a complex organic compound featuring a unique bicyclic structureThe presence of the bicyclo[3.3.0]octane ring system adds significant strain energy, making it a challenging yet intriguing target for synthetic chemists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxypyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, which forms the bicyclic core. The reaction of an α,β-unsaturated ketone with a suitable diene under controlled conditions can yield the desired bicyclic structure

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxypyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(2-methoxypyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(2-methoxypyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .

Properties

CAS No.

1356823-20-5

Molecular Formula

C11H13BN2O5

Molecular Weight

264.04 g/mol

IUPAC Name

1-(2-methoxypyridin-3-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione

InChI

InChI=1S/C11H13BN2O5/c1-14-6-9(15)18-12(14,19-10(16)7-14)8-4-3-5-13-11(8)17-2/h3-5H,6-7H2,1-2H3

InChI Key

BZDUXFKYSALIDL-UHFFFAOYSA-N

Canonical SMILES

[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=C(N=CC=C3)OC

Origin of Product

United States

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